molecular formula C17H17NO3S B2616502 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene CAS No. 341966-76-5

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene

Cat. No.: B2616502
CAS No.: 341966-76-5
M. Wt: 315.39
InChI Key: RBJRCOJXLAWCHM-WOJGMQOQSA-N
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Description

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene is a complex organic compound with a molecular formula of C17H17NO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene include:

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Cyclopropyl derivatives: Molecules with cyclopropyl groups and varying functional groups.

    Methoxyphenyl derivatives: Compounds containing methoxyphenyl groups with different structural frameworks.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-11(18-21-17(19)16-4-3-9-22-16)14-10-15(14)12-5-7-13(20-2)8-6-12/h3-9,14-15H,10H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJRCOJXLAWCHM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CS1)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CS1)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
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2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
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2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
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2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
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2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
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